

Comparative Biological Activities of Polyether Ionophores

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Compound Focus: Nigericin

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Ionophore	Anticancer Activity (IC ₅₀)	Antibacterial Activity (MIC)	Antimycobacterial Activity (MIC)	Key Findings & Features
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| **Nigericin** | **AML cells:** 1.2 - 57 nM [1] | **Gram-positive bacteria:** Potent activity [2] | **Gram-negative bacteria:** Activity with fluorinated derivatives [2] | **M. aurum:** 0.16 µg/mL [3] | **M. bovis BCG:** 0.625 µg/mL [3] | • Induces apoptosis via mitochondrial dysfunction & oxidative stress [1] • First report of anti-Gram-negative activity after fluorination [2] | | **Salinomycin** | Information missing | Information missing | **M. aurum:** 0.04 µg/mL [3] | Information missing | | **A23187 (Calcimycin)** | Information missing | Information missing | **M. aurum:** 0.08 µg/mL [3] | **M. bovis BCG:** 1.25 µg/mL [3] | • Shows synergy with beta-lactam antibiotics [3] | | **Monensin** | Information missing | Information missing | Information missing | Information missing | | **Lasalocid** | Information missing | Information missing | Information missing | • Forms dimers/divalent complexes (Ca²⁺, Mg²⁺) [4] |

Detailed Experimental Data and Protocols

For researchers seeking to replicate or analyze these findings, here is a detailed breakdown of the key methodologies.

Anticancer Activity Assessment in AML

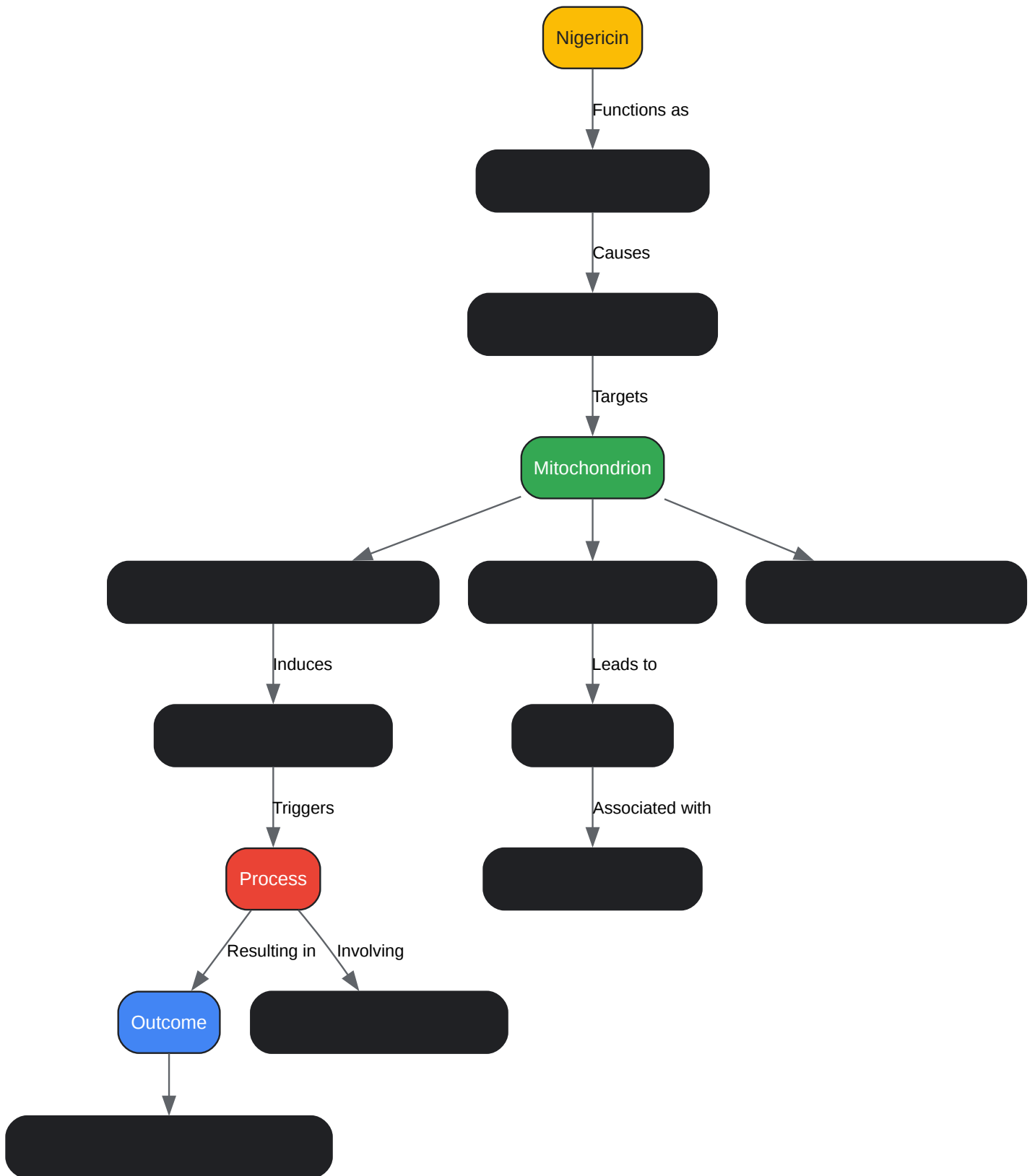
- **Cell Lines Used:** Human AML cell lines, including MOLM13 (sensitive and venetoclax-resistant) and HL60 (sensitive and cytarabine-resistant) [1].
- **Cytotoxicity Assay:** The **MTT assay** was used to determine cell viability and calculate IC₅₀ values after **nigericin** treatment [1].
- **Apoptosis Analysis:** **Annexin V/Propidium Iodide (PI) staining** followed by flow cytometry was used to quantify apoptotic cells. **Immunoblotting (Western Blot)** was used to confirm caspase-3 and PARP cleavage, and MCL-1 downregulation [1].
- **Mitochondrial Function Assessment:**
 - **Reactive Oxygen Species (ROS):** Measured using fluorescent probes like DCFH-DA.
 - **Mitochondrial Membrane Potential ($\Delta\psi_m$):** Assessed using JC-1 or similar dyes.
 - **Mitochondrial Mass:** Evaluated using nonyl acridine orange [1].
- **Proteomic Profiling:** **Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)** identified differentially regulated proteins, revealing a 3.8-fold upregulation of Succinate Dehydrogenase [Ubiquinone] Flavoprotein Subunit A (SDHA) [1].

Antibacterial and Antimycobacterial Testing

- **Gram-positive/Gram-negative Antibacterial Assay:**
 - The **broth microdilution method** is standard for determining Minimum Inhibitory Concentrations (MICs). Fluorinated **nigericin** derivatives were tested against a panel of bacteria [2].
- **Antimycobacterial Screening:**
 - **Bacterial Strains:** Fast-growing, non-pathogenic *M. aurum* for initial screening, followed by *M. bovis BCG* [3].
 - **Method:** **Microplate Alamar Blue Assay (MABA)**, a redox indicator method, or the **resazurin reduction assay** was used to determine MICs in a 96-well plate format [3].
 - **Synergy Testing:** The **checkerboard microdilution method** was used to identify synergistic effects between ionophores like A23187 and beta-lactam antibiotics [3].

Mechanism of Action in Cancer Cells

Nigericin exerts potent anticancer effects primarily by targeting mitochondrial function. The following diagram illustrates the key mechanistic pathway identified in Acute Myeloid Leukemia (AML) cells.



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This mechanism, centered on mitochondrial disruption, is supported by proteomic data showing significant dysregulation of proteins like SDHA, a key component of the mitochondrial respiratory chain [1].

Chemical Modification Strategies

To address limitations like toxicity and narrow spectrum, **nigericin** has been chemically modified.

- **Fluorination:** A 2020 study created fluorinated **nigericin** analogues. This marked the **first report of nigericin-derived compounds showing activity against Gram-negative bacteria**. Notably, these analogues also exhibited **~10-fold lower cytotoxicity** in vitro compared to the parent **nigericin**, suggesting improved selectivity [2].
- **Hybrid Polyethers:** A 2020 innovative approach involved deconstructing abundant polyethers like lasalocid and monensin and recombining their fragments with synthetically built units (e.g., halomethylidene tetronic acid). This "reconstruction" strategy generated novel hybrid ionophores with **enhanced antibacterial selectivity** compared to a panel of natural ionophores [5].

As a researcher, you might find the following points particularly relevant:

- **Strain Selection:** High-yielding strains like *Streptomyces youssoufiensis* SF10 and optimized fermentation are crucial for producing **nigericin** for research [6].
- **Synergistic Potential:** The synergy observed between ionophores and beta-lactams against mycobacteria [3] suggests a promising avenue for combination therapy against resistant pathogens.

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To cite this document: Smolecule. [Comparative Biological Activities of Polyether Ionophores].

Smolecule, [2026]. [Online PDF]. Available at:

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